Bronsted Acidity (pKa) vs. Non-Brominated 3,4,5-Trifluoroaniline
The predicted aqueous pKa of 2-bromo-3,4,5-trifluoroaniline is 0.57 ± 0.10, compared to 2.63 ± 0.10 for the non-brominated analog 3,4,5-trifluoroaniline . This represents a pKa difference of 2.06 log units, corresponding to approximately 115-fold greater acidity (lower pKa) for the brominated congener, attributable to the electron-withdrawing inductive effect of the ortho-bromine substituent .
| Evidence Dimension | Acidity (predicted aqueous pKa) |
|---|---|
| Target Compound Data | pKa = 0.57 ± 0.10 (predicted) |
| Comparator Or Baseline | 3,4,5-Trifluoroaniline (CAS 163733-96-8): pKa = 2.63 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = -2.06 (~115× stronger acid) |
| Conditions | ACD/Labs predicted pKa; aqueous phase |
Why This Matters
A pKa shift of this magnitude alters the protonation state and nucleophilicity of the amine under physiological and reaction conditions, directly impacting reactivity in N-arylations, amide couplings, and the design of pH-dependent purification steps—critical considerations when selecting a building block for multi-step medicinal chemistry syntheses.
